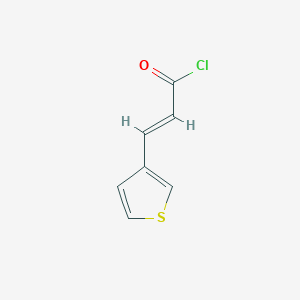

3-(3-Thienyl)-acryloyl chloride

説明

3-(3-Thienyl)-acryloyl chloride is an organosulfur compound characterized by a thiophene ring substituted at the 3-position with an acryloyl chloride group. Structurally, it belongs to the class of α,β-unsaturated acyl chlorides, which are highly reactive due to the electron-withdrawing nature of the carbonyl and chloride groups. This compound is typically synthesized via the reaction of 3-(3-thienyl)acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, followed by purification under controlled conditions . Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and functional materials.

特性

分子式 |

C7H5ClOS |

|---|---|

分子量 |

172.63 g/mol |

IUPAC名 |

(E)-3-thiophen-3-ylprop-2-enoyl chloride |

InChI |

InChI=1S/C7H5ClOS/c8-7(9)2-1-6-3-4-10-5-6/h1-5H/b2-1+ |

InChIキー |

RBAJKSGPATVNEF-OWOJBTEDSA-N |

異性体SMILES |

C1=CSC=C1/C=C/C(=O)Cl |

正規SMILES |

C1=CSC=C1C=CC(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-(3-Thienyl)-acryloyl chloride, their physicochemical properties, and applications:

Reactivity and Stability

- Electronic Effects: Thiophene vs. Furan: The thiophene ring in 3-(3-Thienyl)-acryloyl chloride has lower electronegativity compared to the furan ring in 3-(2-Furyl)acryloyl chloride. Substituent Effects: Electron-withdrawing groups (e.g., nitro in 3-(3-Nitrophenyl)-acryloyl chloride) increase reactivity toward nucleophiles, making these derivatives suitable for rapid acylations. Conversely, electron-donating groups (e.g., methoxy in 3,4,5-trimethoxyphenyl derivatives) reduce reactivity but improve solubility in polar solvents .

Spectral Characterization :

- IR Spectroscopy : All acryloyl chlorides exhibit strong C=O stretching bands near 1680–1700 cm⁻¹. The disappearance of –OH peaks post-esterification (e.g., in azo-azomethine dye derivatives) confirms successful synthesis .

- NMR Spectroscopy : Vinyl protons (δ 5.44–7.24 ppm) and carbonyl carbons (δ 160–170 ppm) are consistent across analogues, with shifts depending on substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。